

Application Notes and Protocols for ML365 in Primary Neuronal Cultures

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Compound of Interest

Compound Name: ML365

Cat. No.: B15586086

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ML365 is a potent and selective small molecule inhibitor with dual activity against the two-pore domain potassium (K2P) channels TASK-1 (KCNK3) and TWIK2, as well as the transient receptor potential canonical (TRPC) 4 and 5 channels. These ion channels are critically involved in regulating neuronal excitability, calcium homeostasis, and inflammatory responses. In primary neuronal cultures, **ML365** serves as a valuable pharmacological tool to investigate the roles of these channels in neuronal function, neuroprotection, and neuroinflammation. These application notes provide detailed protocols for the use of **ML365** in primary neuronal cultures to assess its neuroprotective and anti-inflammatory effects.

Mechanism of Action

ML365 exerts its effects by blocking the ion-conducting pore of TASK-1, TWIK2, and TRPC4/5 channels.

- **TASK-1 and TWIK2 Inhibition:** By inhibiting these potassium channels, **ML365** can lead to neuronal depolarization. These channels play a role in setting the resting membrane potential and their inhibition can modulate neuronal excitability.[\[1\]](#)
- **TRPC4/5 Inhibition:** Inhibition of TRPC4/5 channels by **ML365** modulates calcium influx in response to G-protein coupled receptor (GPCR) activation and other stimuli.[\[2\]](#) This can

impact a wide range of downstream signaling pathways involved in synaptic plasticity, neuronal survival, and apoptosis.[3][4]

Data Presentation

Table 1: Neuroprotective Effects of ML365 against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

ML365 Concentration (μM)	Neuronal Viability (%) (MTT Assay)
0 (Glutamate only)	52 ± 4.5
1	65 ± 5.1
5	78 ± 3.9
10	89 ± 3.2
20	92 ± 2.8
Control (no Glutamate)	100 ± 3.7

Data are presented as mean ± SEM from three independent experiments. Neuronal viability was assessed 24 hours after a 1-hour exposure to 100 μM glutamate.

Table 2: Anti-inflammatory Effects of ML365 on LPS-Stimulated Primary Microglia-Neuron Co-cultures

ML365 Concentration (μM)	TNF-α Release (pg/mL) (ELISA)
0 (LPS only)	450 ± 25
1	320 ± 18
5	210 ± 15
10	125 ± 12
20	80 ± 9
Control (no LPS)	30 ± 5

Data are presented as mean \pm SEM from three independent experiments. TNF- α levels in the culture supernatant were measured 24 hours after stimulation with 100 ng/mL Lipopolysaccharide (LPS).

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

- E18 pregnant Sprague-Dawley rat
- Hibernate-E medium
- Papain (20 U/mL)
- DNase I
- Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
- Poly-D-lysine coated culture plates or coverslips
- Sterile dissection tools

Procedure:

- Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.
- Dissect the cortices from the embryonic brains in ice-cold Hibernate-E medium.
- Mince the cortical tissue and incubate in papain and DNase I solution at 37°C for 20-30 minutes.
- Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

- Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.
- Determine cell viability and density using a hemocytometer and trypan blue exclusion.
- Plate the neurons on Poly-D-lysine coated plates/coverslips at a desired density (e.g., 1×10^5 cells/cm²).
- Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
- Change half of the medium every 3-4 days. Cultures are typically ready for experiments between 7-14 days in vitro (DIV).

Protocol 2: Neuroprotection Assay - Glutamate Excitotoxicity Model

This protocol assesses the neuroprotective effect of **ML365** against glutamate-induced cell death.

Materials:

- Mature primary cortical neuron cultures (DIV 7-10)
- **ML365** stock solution (in DMSO)
- Glutamate stock solution
- Neurobasal medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- 96-well plate reader

Procedure:

- Pre-treat the neuronal cultures with varying concentrations of **ML365** (e.g., 1, 5, 10, 20 µM) for 1 hour. Include a vehicle control (DMSO).

- Induce excitotoxicity by adding glutamate to a final concentration of 100 μ M for 1 hour. A control group without glutamate should be included.
- Remove the glutamate-containing medium and replace it with fresh, pre-warmed Neurobasal medium containing the respective concentrations of **ML365**.
- Incubate the cultures for 24 hours.
- Perform an MTT assay to assess cell viability.[5] Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
- Add solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate neuronal viability as a percentage of the control group.

Protocol 3: Anti-inflammatory Assay - LPS-Stimulated Co-culture Model

This protocol evaluates the anti-inflammatory effect of **ML365** by measuring the inhibition of TNF- α release from lipopolysaccharide (LPS)-stimulated microglia-neuron co-cultures.

Materials:

- Primary microglia-neuron co-cultures (or primary neurons with a known percentage of microglia)
- **ML365** stock solution (in DMSO)
- Lipopolysaccharide (LPS) from E. coli
- ELISA kit for TNF- α
- 96-well plate reader

Procedure:

- Prepare primary microglia-neuron co-cultures. Alternatively, primary cortical cultures containing endogenous microglia can be used.
- Pre-treat the cultures with varying concentrations of **ML365** (e.g., 1, 5, 10, 20 μ M) for 1 hour. Include a vehicle control (DMSO).
- Stimulate the cultures with LPS at a final concentration of 100 ng/mL for 24 hours.^[6] A control group without LPS should be included.
- After 24 hours, collect the culture supernatant.
- Perform an ELISA for TNF- α according to the manufacturer's instructions to measure the concentration of this pro-inflammatory cytokine in the supernatant.^{[7][8][9][10]}
- Read the absorbance on a plate reader and calculate the TNF- α concentration based on a standard curve.

Protocol 4: Calcium Imaging

This protocol describes the measurement of intracellular calcium changes in response to stimuli in the presence of **ML365** using the ratiometric dye Fura-2 AM.

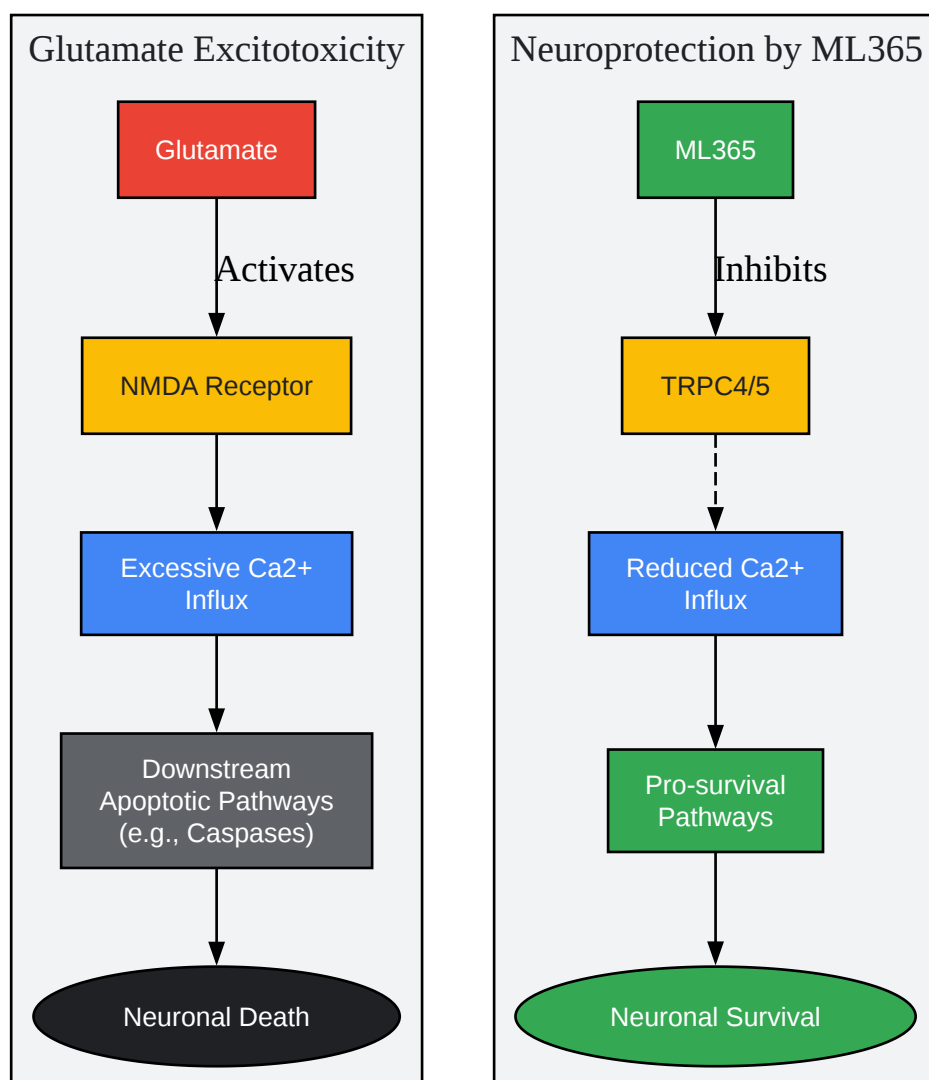
Materials:

- Mature primary neuronal cultures on glass coverslips
- **ML365** stock solution (in DMSO)
- Fura-2 AM stock solution (in DMSO)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
- Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

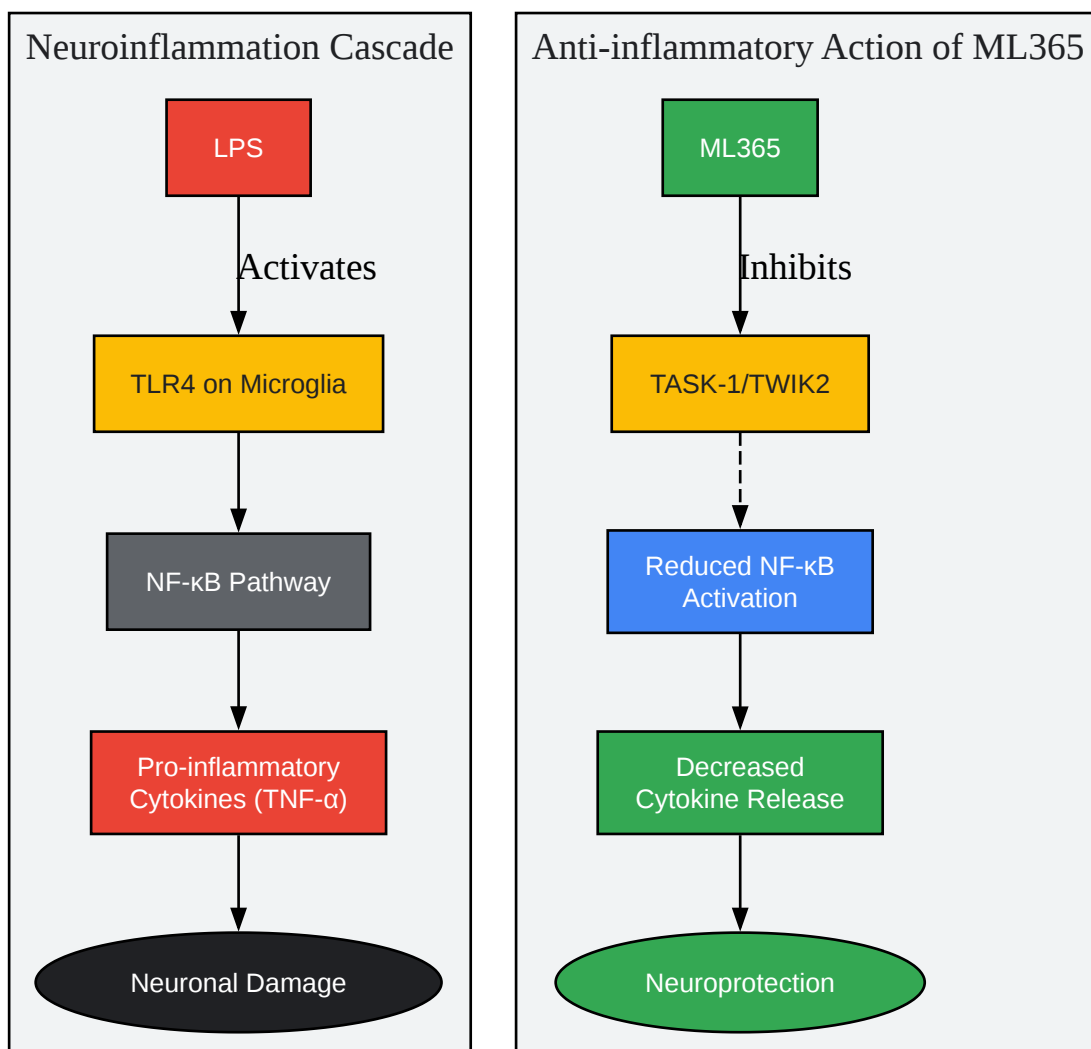
- Prepare a Fura-2 AM loading solution (e.g., 2-5 μ M Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
- Incubate the neuronal cultures with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
- Mount the coverslip onto the imaging chamber of the fluorescence microscope.
- Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
- Perfuse the cells with **ML365** at the desired concentration and record any changes in the 340/380 ratio.
- Apply a stimulus known to increase intracellular calcium (e.g., high potassium, glutamate, or a specific GPCR agonist) in the continued presence of **ML365**.
- Record the changes in the 340/380 fluorescence ratio over time.
- Analyze the data by calculating the ratio of fluorescence intensities (F340/F380), which is proportional to the intracellular calcium concentration.

Visualizations



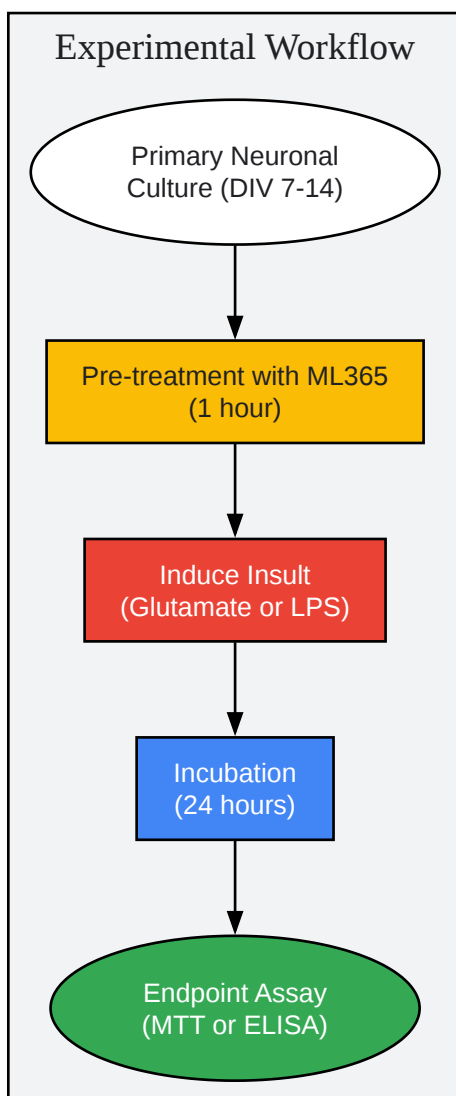
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Caption: **ML365**-mediated neuroprotection workflow.



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Caption: **ML365** anti-inflammatory signaling pathway.



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Caption: General experimental workflow for **ML365** studies.

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